Home > Products > Screening Compounds P108230 > GSK-2262167 sodium
GSK-2262167 sodium -

GSK-2262167 sodium

Catalog Number: EVT-14890676
CAS Number:
Molecular Formula: C25H26N4NaO4
Molecular Weight: 469.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GSK-2262167 sodium is a compound developed by GlaxoSmithKline, primarily investigated for its potential therapeutic applications. It is classified as a selective modulator of sphingosine-1-phosphate receptors, specifically targeting sphingosine-1-phosphate receptor 3 (S1P3). This selectivity is significant as it minimizes cardiovascular side effects often associated with broader receptor agonists, making it a promising candidate in the treatment of various diseases.

Source and Classification

GSK-2262167 sodium is derived from the research efforts at GlaxoSmithKline and has been evaluated in preclinical studies for its pharmacological properties. The compound falls under the category of small-molecule drugs, which are typically characterized by their low molecular weight and ability to interact with specific biological targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK-2262167 sodium involves several key steps:

  1. Formation of Core Structure: The initial phase includes synthesizing the core piperidine and pyridazinone structures.
  2. Coupling Reactions: These core structures are coupled with various functional groups to yield the final compound.
  3. Purification: The final product undergoes purification, often using high-performance liquid chromatography (HPLC) to achieve a purity level exceeding 98%.
Molecular Structure Analysis

Structure and Data

GSK-2262167 sodium has a complex molecular structure characterized by multiple functional groups that confer its biological activity.

  • Molecular Formula: C₄₅H₅₁BrN₈O₇
  • Molecular Weight: Approximately 868.4 g/mol
  • InChI Key: SARLMRHJAJBYBI-CIDUPMPKSA-N
  • SMILES Notation: CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=C(C=C3)C(=O)N(C)CCCN(C)C4=CC=C(C=C4)CCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O.

The compound appears as a solid powder and is soluble in dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

Reactions and Technical Details

GSK-2262167 sodium can participate in various chemical reactions, including:

  • Oxidation: Particularly at the piperidine moiety, using agents like hydrogen peroxide.
  • Reduction: Possible at the pyridazinone ring with reducing agents such as sodium borohydride.
  • Substitution Reactions: These can occur at various positions on the aromatic rings under controlled conditions.

The products formed from these reactions depend on the specific reagents and conditions utilized.

Mechanism of Action

GSK-2262167 sodium operates primarily through its selective modulation of sphingosine-1-phosphate receptors. By binding to S1P3, it influences downstream signaling pathways that regulate various cellular responses, including immune cell trafficking and vascular permeability. This mechanism is particularly relevant in inflammatory conditions where modulation of immune responses is beneficial .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Purity: Greater than 98%
  • Solubility: Soluble in DMSO
  • Shelf Life: Over three years when stored properly
  • Storage Conditions: Should be kept dry, dark, and at temperatures between 0 - 4 °C for short-term storage or -20 °C for long-term storage.

Chemical Properties

The compound exhibits stability under recommended storage conditions but may undergo various reactions as described previously. Its interactions with biological systems are primarily through receptor binding rather than chemical reactivity.

Applications

GSK-2262167 sodium has potential applications in several scientific domains:

  • Pharmaceutical Research: Investigated for its role in treating autoimmune diseases due to its selective action on sphingosine-1-phosphate receptors.
  • Biological Studies: Used to explore receptor-ligand interactions and their implications in cellular signaling pathways.
  • Therapeutic Development: Ongoing research aims to establish its efficacy in clinical settings, particularly concerning inflammatory disorders and other related conditions .
Discovery and Development of GSK-2262167 Sodium

Rational Design of S1P₁ Receptor Agonists for Immunomodulation

Sphingosine 1-phosphate (S1P) is a bioactive lysophospholipid that regulates immune cell trafficking via five G protein-coupled receptors (S1P₁–S1P₅). The S1P₁ receptor subtype, expressed on lymphocytes and endothelial cells, plays a pivotal role in lymphocyte egress from secondary lymphoid organs. Agonism at S1P₁ induces receptor internalization, rendering lymphocytes unresponsive to S1P gradients and trapping them in lymph nodes. This results in peripheral lymphopenia and reduced infiltration of autoreactive T cells into tissues, making S1P₁ a prime target for autoimmune diseases like multiple sclerosis (MS) and rheumatoid arthritis [6].

The therapeutic rationale for selective S1P₁ agonism emerged from limitations of early pan-receptor modulators. Non-selective agents like FTY720 (fingolimod) activate S1P₁, S1P₃, S1P₄, and S1P₅, with S1P₃ agonism linked to transient bradycardia and vascular leakage due to its expression in cardiac and endothelial tissues [2]. Selective S1P₁ agonists were designed to retain efficacy while minimizing off-target effects. Key design objectives included:

  • High S1P₁ potency (EC₅₀ < 100 nM)
  • >100-fold selectivity over S1P₃
  • Favorable pharmacokinetics enabling low oral dosing [4].

Table 1: S1P Receptor Subtypes and Physiological Roles

ReceptorG Protein CouplingPrimary TissuesFunctionTherapeutic Relevance
S1P₁Gᵢ/oLymphocytes, endotheliumLymphocyte egress, endothelial barrier integrityImmunomodulation
S1P₂Gᵢ/o, G₁₂/₁₃, GqCNS, vascular smooth muscleCell migration, vasoconstrictionLimited (potential in hearing/balance)
S1P₃Gᵢ/o, Gq, G₁₂/₁₃Cardiac myocytes, endotheliumHeart rate regulation, endothelial permeabilityOff-target (bradycardia)
S1P₄Gᵢ/o, G₁₂/₁₃Lymphoid tissue, leukocytesImmune cell differentiationUnder investigation
S1P₅Gᵢ/o, G₁₂/₁₃CNS (oligodendrocytes)Oligodendrocyte survivalNeuroprotection [6] [7] [10]

Structural Evolution from FTY720 to Selective S1P₁ Agonists

FTY720 (fingolimod), a sphingosine analog derived from the fungal metabolite myriocin, was the first oral S1P modulator approved for MS. Though effective, it is a prodrug requiring phosphorylation by sphingosine kinases (SphK1/2) to become active. The phosphorylated form (FTY720-P) acts as a non-selective S1P receptor agonist, with S1P₃ activation causing dose-limiting cardiovascular effects [2] [5].

To circumvent this, medicinal chemists developed direct, non-phosphorylatable S1P₁ agonists. GSK-2263167 (3-[6-(5-{3-cyano-4-[(1-methylethyl)oxy]phenyl}-1,2,4-oxadiazol-3-yl)-5-methyl-3,4-dihydro-2(1H)-isoquinolinyl]propanoic acid) emerged from this effort. Its design incorporated:

  • Rigid heterocyclic cores: Replacement of FTY720’s flexible alkyl chain with a 1,2,4-oxadiazole scaffold improved S1P₁ binding specificity.
  • Phenyl-ether linkage: The 3-cyano-4-isopropoxy phenyl group enhanced receptor affinity and metabolic stability.
  • Tetrahydroisoquinoline moiety: Served as a bioisostere for the polar head of S1P, with the 5-methyl group optimizing pharmacokinetics [4].

GSK-2263167 demonstrated nanomolar potency at S1P₁ (EC₅₀ = 0.3 nM) and >1,000-fold selectivity over S1P₃ in cell-based assays. In preclinical models, it induced lymphopenia at oral doses ≥0.1 mg/kg and showed efficacy in collagen-induced arthritis comparable to FTY720, without heart rate effects in telemetered rats even at high doses [4].

Table 2: Structural and Pharmacological Comparison of FTY720 and GSK-2263167

PropertyFTY720 (Fingolimod)GSK-2263167
Chemical ClassSphingosine analogTetrahydroisoquinoline-oxadiazole
Activation MechanismProdrug (requires phosphorylation)Direct agonist
S1P₁ EC₅₀0.2–0.6 nM (FTY720-P)0.3 nM
S1P₃ Selectivity~5-fold (agonist)>1,000-fold
Key Off-Target EffectsS1P₃-mediated bradycardiaNone reported in cardiovascular assays
Synthesis ComplexityModerate (chiral synthesis)High (Saegusa oxidation step) [4] [5]

The synthesis of GSK-2263167 involved a "fit-for-purpose" approach:

  • Robinson annulation: Rapid access to tetrahydroisoquinoline intermediates.
  • Saegusa oxidation: Used palladium acetate to aromatize the cyclohexane ring (10.5 kg Pd recovered from 10.3 kg used).
  • Flow chemistry: Amidoxime preparation under high-temperature conditions [4].

Key Molecular Targets in the Sphingosine 1-Phosphate Signaling Pathway

The S1P pathway orchestrates immune and vascular functions through receptor-specific mechanisms:

Lymphocyte Trafficking

S1P forms a plasma-to-tissue gradient (µM in blood vs. nM in tissues) maintained by transporters like Spns2 on lymphatic endothelial cells and chaperones like apolipoprotein M (ApoM) bound to HDL. Naïve T cells express surface S1P₁, enabling chemotaxis toward circulatory S1P. Agonists like GSK-2263167 induce prolonged S1P₁ internalization and degradation, disrupting chemotaxis and sequestering lymphocytes in lymph nodes. This reduces autoreactive T-cell infiltration into target organs (e.g., CNS in MS) [3] [6].

Endothelial Barrier Regulation

S1P₁ activation on endothelial cells strengthens vascular integrity by:

  • Promoting VE-cadherin assembly at adherens junctions.
  • Stimulating Rac-dependent cortical actin polymerization.
  • Inhibiting Rho-mediated stress fiber formation.This contrasts with S1P₂, which increases barrier permeability via Rho/ROCK signaling [3] [7].

Intracellular Signaling Cascades

Upon S1P₁ binding, conformational changes activate Gᵢ proteins, leading to:

  • Adenylyl cyclase inhibition: Reduced cAMP enhances lymphocyte retention.
  • PI3K/Akt activation: Promotes cell survival and migration.
  • Rac GTPase stimulation: Drives cytoskeletal reorganization for endothelial barrier maintenance [6] [10].

Table 3: S1P₁-Mediated Signaling Effects in Target Cells

Cell TypeDownstream PathwaysBiological Outcome
T lymphocytesGᵢ → AC↓ → cAMP↓Lymph node retention, reduced egress
B lymphocytesGᵢ → PI3K/Akt → mTORC1Altered differentiation and antibody production
Endothelial cellsGᵢ → Rac → Cortical actin assemblyEnhanced barrier function, reduced vascular leakage
Neural cellsGᵢ → ERK → Cell survivalPotential neuroprotection (indirect) [3] [6] [10]

Unlike FTY720-P, GSK-2263167 avoids S1P₃-driven Gq-dependent calcium mobilization and NO synthase activation, which cause bradycardia and vasodilation. Its selectivity enables immunomodulation without cardiovascular trade-offs [7].

Compounds Mentioned in Article

  • GSK-2263167 sodium
  • FTY720 (Fingolimod)
  • ISP-I (Myriocin)
  • SEW2871
  • KRP-203
  • CBP-307
  • Ozanimod
  • Siponimod
  • Ponesimod
  • Ceralifimod (ONO-4641)

Properties

Product Name

GSK-2262167 sodium

Molecular Formula

C25H26N4NaO4

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C25H26N4O4.Na/c1-15(2)32-22-7-5-17(12-19(22)13-26)25-27-24(28-33-25)21-6-4-18-14-29(11-9-23(30)31)10-8-20(18)16(21)3;/h4-7,12,15H,8-11,14H2,1-3H3,(H,30,31);

InChI Key

NLXRIRSFFYEYGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCN(C2)CCC(=O)O)C3=NOC(=N3)C4=CC(=C(C=C4)OC(C)C)C#N.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.